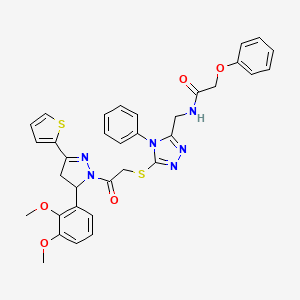

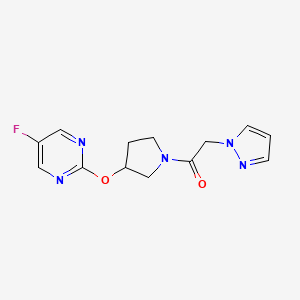

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C13H14FN5O2 and its molecular weight is 291.286. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Therapeutic Feasibility

- The study by Chu et al. (2004) focused on the oral fluoropyrimidine S-1, which integrates a 5-fluorouracil (5-FU) prodrug, aiming to enhance the feasibility and therapeutic index of 5-FU. This study specifically aimed to ascertain the feasibility of administering S-1 on a protracted schedule, determine the maximum tolerated dose, and characterize the pharmacokinetics of S-1, thereby shedding light on its potential anticancer activity. The research found that S-1, when administered once daily for 28 consecutive days every 5 weeks, exhibited predictable toxicity and a low incidence of severe adverse effects at the recommended Phase II dose. These findings highlight S-1's potential for evaluations in malignancies sensitive to fluoropyrimidines, indicating its therapeutic relevance (Chu et al., 2004).

Genetic Predictors of Chemotherapy Response 2. Gross et al. (2008) identified a strong association between a common dihydropyrimidine dehydrogenase gene polymorphism and fluoropyrimidine-related toxicity in cancer patients. This finding emphasizes the genetic factors that could influence the therapeutic outcomes and toxicity profiles of fluoropyrimidine-based treatments, suggesting the potential for personalized treatment approaches based on genetic profiling (Gross et al., 2008).

Cost Analysis of Genotype-Guided Dosing 3. Deenen et al. (2016) conducted a study that determined the feasibility, safety, and cost of DPYD*2A genotype-guided dosing of fluoropyrimidines. The study underscored the clinical significance of upfront genotyping to prevent severe and life-threatening toxicity associated with fluoropyrimidine therapy. The research also highlighted that such an approach is cost-saving on a population level, thereby suggesting economic and clinical benefits of genotype-guided dosing (Deenen et al., 2016).

Pharmacogenetic Predictors of Toxicity 4. Loganayagam et al. (2013) identified a panel of pharmacogenetic markers that are clinically significant predictors of fluoropyrimidine toxicity. The study recommended dose reduction for patients carrying certain sequence variants, paving the way for more personalized and safer chemotherapy regimens (Loganayagam et al., 2013).

Optimizing Chemotherapy Regimens 5. Tomita et al. (2019) conducted a randomized trial comparing 6 vs. 12 months of capecitabine as adjuvant chemotherapy for stage III colon cancer patients. The study found that although a 12-month regimen did not demonstrate superior disease-free survival compared to a 6-month regimen, it observed better relapse-free survival and overall survival. This study contributes to optimizing the duration of chemotherapy regimens for better clinical outcomes (Tomita et al., 2019).

Propiedades

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5O2/c14-10-6-15-13(16-7-10)21-11-2-5-18(8-11)12(20)9-19-4-1-3-17-19/h1,3-4,6-7,11H,2,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAPUVJVBGNBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![4-oxo-N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2651496.png)